

Long-term biocompatibility of K783-0308 materials

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Compound of Interest		
Compound Name:	K783-0308	
Cat. No.:	B12415520	Get Quote

Errata: Reclassification of K783-0308

Initial analysis based on the user prompt suggested that "K783-0308" was a designation for a material intended for long-term implantation. However, extensive research has conclusively identified K783-0308 as a small molecule chemical compound, specifically a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAPK-interacting serine/threonine-protein kinase 2 (MNK2). Its primary area of investigation is as a potential therapeutic agent for acute myeloid leukemia (AML).[1][2][3][4][5] The CAS number for this compound is 422554-29-8.[6][7]

Therefore, this guide will focus on the biocompatibility and biological activity of **K783-0308** in the context of its pharmacological application rather than as an implantable material. The following sections detail its mechanism of action, preclinical data, and relevant experimental protocols.

Introduction to K783-0308 as a Dual Kinase Inhibitor

K783-0308 is a potent and selective dual inhibitor targeting two key enzymes, FLT3 and MNK2, which are implicated in the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia.[1][2][3][4] The rationale behind developing dual-target inhibitors is to overcome drug resistance and potentially achieve synergistic or additive therapeutic effects.[8]

Biochemical Properties and Preclinical Data



Preclinical studies have evaluated the efficacy of **K783-0308** in AML cell lines. The compound has demonstrated inhibitory activity against both wild-type and mutated forms of FLT3, which are common in AML and are associated with a poor prognosis.[9]

In Vitro Efficacy

The inhibitory concentrations (IC50) of **K783-0308** have been determined in various kinase assays and AML cell lines.

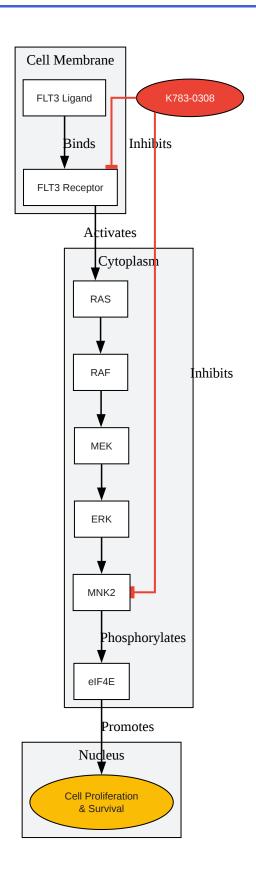
Target/Cell Line	IC50 Value	Reference
FLT3 (kinase assay)	680 nM	[4][5]
MNK2 (kinase assay)	406 nM	[4][5]
MOLM-13 (AML cell line)	10.5 μΜ	[1][2]
MV-4-11 (AML cell line)	10.4 μΜ	[1][2]

Studies have shown that **K783-0308** promotes apoptosis (programmed cell death) and induces cell cycle arrest in the G0/G1 phase in AML cells.[1][2][4][5]

Mechanism of Action: FLT3 and MNK2 Signaling Pathways

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[9] In AML, mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival.[9] MNK2 is a downstream effector in several signaling pathways, including the MAPK/ERK pathway, and is involved in the regulation of protein synthesis and cell proliferation.[10] The dual inhibition of FLT3 and MNK2 by **K783-0308** is intended to disrupt these oncogenic signaling cascades.





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FLT3 and MNK2 signaling pathway with K783-0308 inhibition.



Experimental Protocols

The evaluation of compounds like **K783-0308** involves a series of in vitro assays to determine their biological activity and cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of **K783-0308** that inhibits the growth of AML cells by 50% (IC50).

Protocol:

- Cell Seeding: AML cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at a specific density.
- Compound Treatment: Cells are treated with a range of concentrations of K783-0308 and incubated for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

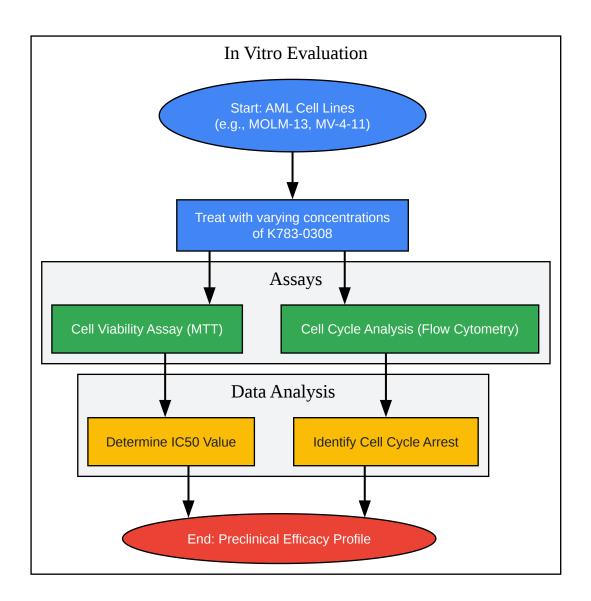
Objective: To determine the effect of K783-0308 on the cell cycle distribution of AML cells.

Protocol:

Cell Treatment: AML cells are treated with K783-0308 at a specific concentration for a
defined time.



- Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.
- Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
- Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
- Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M)
 is quantified to identify any cell cycle arrest.



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Workflow for in vitro evaluation of K783-0308.



Biocompatibility Considerations for a Systemic Therapeutic

For a systemically administered drug like **K783-0308**, "biocompatibility" is assessed through toxicology and safety pharmacology studies. These are beyond the scope of the currently available public information but would be a critical part of its development for clinical use. Key aspects would include:

- Cytotoxicity towards non-cancerous cells: Evaluating the effect of the compound on healthy human cell lines to determine its therapeutic window.
- Hemocompatibility: Assessing the interaction of the drug with blood components, including red blood cells (hemolysis), platelets (aggregation), and the coagulation cascade.
- In vivo toxicology: Animal studies to determine the maximum tolerated dose (MTD), identify
 potential organ toxicities, and understand the pharmacokinetic and pharmacodynamic
 profiles.

Conclusion

K783-0308 is a promising dual FLT3/MNK2 inhibitor with demonstrated preclinical activity against AML cell lines. While the term "biocompatibility" in the context of materials science does not directly apply, the biological activity and safety profile of this compound are of paramount importance for its potential development as a cancer therapeutic. Further in vivo studies and clinical trials would be necessary to establish its long-term safety and efficacy in patients.

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